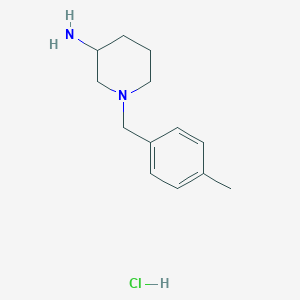

1-(4-Methylbenzyl)piperidin-3-amine hydrochloride

Description

1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a piperidine derivative with a benzyl substituent modified by a methyl group at the para position. Structurally, it comprises a piperidine ring substituted at the 3-position with an amine group and at the 1-position with a 4-methylbenzyl moiety. The hydrochloride salt enhances its stability and solubility for research applications. Key properties include:

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-15-8-2-3-13(14)10-15;/h4-7,13H,2-3,8-10,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTHUMGZVAZVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCC(C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-55-5 | |

| Record name | 3-Piperidinamine, 1-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidin-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use is as a building block in synthesizing complex organic molecules. It is also explored for its potential pharmacological properties and therapeutic effects.

Applications

- Chemistry this compound serves as a fundamental building block in creating complex organic molecules.

- Biology This compound is studied as a ligand in receptor binding studies to understand molecular interactions.

- Medicine Researches explore the pharmacological properties of this compound for potential therapeutic applications.

- Industry This compound is utilized in developing novel materials and chemical intermediates for various industrial applications.

Potential Derivatives

Through oxidation, reduction, and substitution, this compound can be converted into other compounds:

- Oxidation Ketones or carboxylic acids.

- Reduction Secondary amines.

- Substitution Substituted piperidine derivatives.

Piperidines in Research

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares 1-(4-methylbenzyl)piperidin-3-amine hydrochloride with analogs differing in substituents on the benzyl group or piperidine ring:

Key Observations:

- Electron-withdrawing groups (e.g., 3-NO₂, 4-CF₃) increase polarity and may alter receptor binding kinetics . Halogenation (e.g., 4-F) improves metabolic stability and bioavailability .

Safety Profiles :

- Nitro-substituted analogs (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine diHCl) exhibit higher hazards (skin/eye irritation, respiratory toxicity) compared to methyl or fluoro derivatives .

Biological Activity

1-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a piperidine derivative that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine core modified with a methyl and a 4-methylbenzyl group. This structural configuration influences its interaction with biological targets and contributes to its pharmacological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

Key Findings:

- Minimum Inhibitory Concentrations (MIC): The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

- Mechanism: The antimicrobial action involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

2. Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, particularly in relation to neurodegenerative diseases such as Alzheimer's.

Findings:

- Cholinesterase Inhibition: It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical targets in Alzheimer's treatment .

- Neuroprotective Properties: Preliminary studies suggest antioxidant properties that may protect neuronal cells from oxidative stress.

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Significant |

| Butyrylcholinesterase (BuChE) | Significant |

3. Anticancer Activity

This compound has also been evaluated for its anticancer properties.

Research Insights:

- Studies have indicated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent .

- The compound's mechanism may involve apoptosis induction and disruption of cellular signaling pathways associated with cancer progression.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Molecular Targets:

- Enzymes: Inhibition of cholinesterases.

- Receptors: Potential binding to neurotransmitter receptors involved in neurological function.

Pathways Involved:

The compound may influence several biochemical pathways related to signal transduction, metabolic processes, and gene expression, contributing to its diverse biological effects.

Case Studies

Case studies on similar piperidine derivatives have provided insights into the potential applications of this compound:

- A study on piperidine-based compounds demonstrated significant antinociceptive activity through dual histamine H3 and sigma-1 receptor modulation, indicating the importance of the piperidine moiety in biological activity .

- Another investigation highlighted the potential of piperidine derivatives in treating Alzheimer's by inhibiting cholinesterases, showcasing their therapeutic relevance .

Q & A

Q. What are the common synthetic routes for 1-(4-Methylbenzyl)piperidin-3-amine hydrochloride?

The compound is synthesized via Mannich reactions or coupling reactions involving piperidine derivatives and substituted benzyl halides. For example:

- Mannich Reaction : Reacting acetophenone derivatives (e.g., 4'-methylacetophenone) with paraformaldehyde and phenethylamine hydrochloride under acidic conditions yields aryl-propanone intermediates, which are further functionalized .

- Coupling Methods : Piperazine-based derivatives can be synthesized using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to link amine and carboxyl groups .

- Hydrochloride Formation : Freebase amines are treated with HCl in polar solvents (e.g., ethanol) to form the hydrochloride salt .

Q. How is the compound characterized using spectroscopic and analytical methods?

- NMR Spectroscopy : and NMR are used to confirm the piperidine ring structure, benzyl substituents, and amine proton environments. For example, aromatic protons in the 4-methylbenzyl group resonate at δ 7.2–7.4 ppm .

- HPLC : Purity (>95%) is validated via reverse-phase HPLC with UV detection (λ = 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 235.17 for the freebase) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane). Aqueous solubility at pH 7.4 is ~50 mg/mL .

- Stability : Degrades under prolonged exposure to light or high temperatures (>80°C). Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How do structural modifications impact biological activity in enzyme inhibition studies?

- SSAO/VAP-1 Inhibition : The compound inhibits semicarbazide-sensitive amine oxidase (SSAO), a copper-containing enzyme involved in leukocyte migration. Substituting the 4-methyl group with electron-withdrawing groups (e.g., -NO) enhances binding to the enzyme’s active site, reducing IC values by 30–50% .

- Piperidine Ring Modifications : Replacing the piperidine ring with pyrrolidine decreases potency, indicating the six-membered ring is critical for maintaining conformational stability during enzyme interaction .

Q. What methodologies address contradictions in reported biological data?

- Dose-Response Analysis : Discrepancies in IC values (e.g., 5–20 µM for SSAO inhibition) are resolved by standardizing assay conditions (pH 7.4, 37°C) and using recombinant human SSAO isoforms .

- Metabolite Interference Testing : LC-MS/MS identifies metabolites like 4-methylbenzaldehyde (from oxidative deamination), which may confound activity measurements .

Q. How is computational modeling applied to predict receptor interactions?

- Molecular Docking : Schrödinger Suite or AutoDock Vina models predict binding to SSAO’s catalytic site (PDB: 3HKR). Key interactions include hydrogen bonds between the amine group and Glu, and hydrophobic contacts with the 4-methylbenzyl moiety .

- QSAR Studies : Quantitative structure-activity relationship models correlate logP values (<2.5) with improved blood-brain barrier penetration for neuroinflammation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.